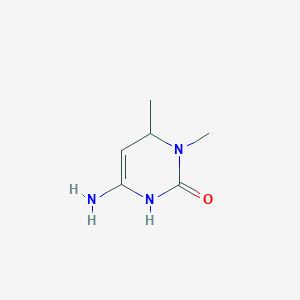
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol can be achieved through various methods. One common approach involves the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, followed by methylation using dimethyl sulfate . Another method includes the addition reaction of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation with cyanamide and cyclization with a Lewis acid protecting agent .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce waste. For instance, the Biginelli reaction, a multicomponent reaction catalyzed by reusable and heterogeneous catalysts like Montmorillonite-KSF, offers an efficient and eco-friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Common substitution reactions involve alkylation and acylation, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkylating agents like methyl iodide and acylating agents like acetic anhydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which have significant biological activities and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens and cancer cells. Molecular docking studies have shown that it binds to active sites of enzymes, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
1,6-Diamino-2-imino-2,3-dihydropyrimidin-4(1H)-one: Another pyrimidine derivative with different functional groups.
Uniqueness: 4-Amino-1,6-dimethyl-1,6-dihydropyrimidin-2-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
6-amino-3,4-dimethyl-1,4-dihydropyrimidin-2-one |
InChI |
InChI=1S/C6H11N3O/c1-4-3-5(7)8-6(10)9(4)2/h3-4H,7H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
ZNVPWIATYNFWSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(NC(=O)N1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)

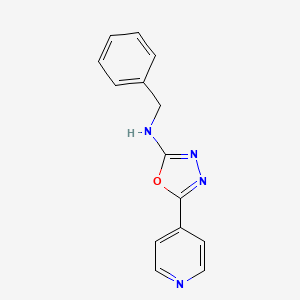
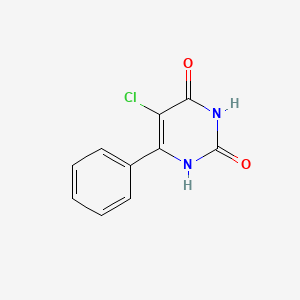
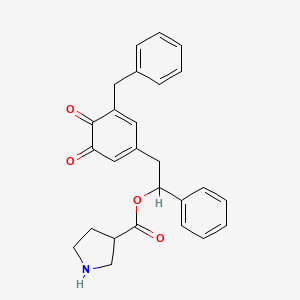
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
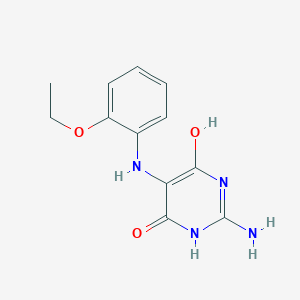
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)
